molecular formula C8H10O8 B095401 2,3-Diacetyloxybutanedioic acid CAS No. 18261-99-9

2,3-Diacetyloxybutanedioic acid

Cat. No.: B095401
CAS No.: 18261-99-9
M. Wt: 234.16 g/mol
InChI Key: DNISEZBAYYIQFB-UHFFFAOYSA-N
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Description

2,3-Diacetyloxybutanedioic acid is the diacetyl ester of 2,3-dihydroxybutanedioic acid (tartaric acid), where the two hydroxyl groups of the parent compound are replaced by acetyloxy (-OAc) groups. This modification significantly alters its physicochemical properties, enhancing lipophilicity and stability compared to the hydrophilic, naturally occurring tartaric acid . While tartaric acid is widely used in food, pharmaceuticals, and industrial applications (e.g., as a chelating agent or acidulant), its acetylated derivatives are typically employed in specialized synthetic chemistry or polymer production due to their esterified structure .

Properties

IUPAC Name

2,3-diacetyloxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O8/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNISEZBAYYIQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276001, DTXSID90965912
Record name 2,3-bis(acetyloxy)butanedioicacid
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URL https://comptox.epa.gov/dashboard/DTXSID00276001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Bis(acetyloxy)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18261-99-9, 51591-38-9
Record name 2,3-Bis(acetyloxy)butanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18261-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-bis(acetyloxy)butanedioicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Bis(acetyloxy)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(acetyloxy)butanedioic acid typically involves the acetylation of succinic acid derivatives. One common method is the reaction of succinic anhydride with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired diacetate product.

Industrial Production Methods: In an industrial setting, the production of 2,3-Bis(acetyloxy)butanedioic acid can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of acetic anhydride and succinic anhydride as starting materials remains the same, but the process is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(acetyloxy)butanedioic acid undergoes various chemical reactions, including:

    Hydrolysis: The acetyloxy groups can be hydrolyzed to yield succinic acid and acetic acid.

    Oxidation: The compound can be oxidized to form more oxidized derivatives of succinic acid.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as butanediol derivatives.

    Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water and a strong acid or base.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used to replace the acetyloxy groups, depending on the desired product.

Major Products:

    Hydrolysis: Succinic acid and acetic acid.

    Oxidation: Oxidized derivatives of succinic acid.

    Reduction: Butanediol derivatives.

    Substitution: Products with different functional groups replacing the acetyloxy groups.

Scientific Research Applications

2,3-Bis(acetyloxy)butanedioic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Bis(acetyloxy)butanedioic acid involves its hydrolysis to release succinic acid and acetic acid. Succinic acid is a key intermediate in the citric acid cycle, which is essential for cellular respiration and energy production. The compound’s effects are mediated through its conversion to succinic acid, which then participates in various metabolic pathways.

Comparison with Similar Compounds

2,3-Dihydroxybutanedioic Acid (Tartaric Acid)

  • Structure : Contains two hydroxyl (-OH) and two carboxylic acid (-COOH) groups.
  • Properties : Highly water-soluble (147 g/100 mL at 20°C), melting point ~170°C, and chelation capacity due to hydroxyl groups .
  • Applications : Food additive (E334), pharmaceutical excipient, and chiral resolving agent.

Diethyl Tartrate

  • Structure : Ethyl ester of tartaric acid.
  • Properties : Reduced solubility in water (4.5 g/100 mL) compared to tartaric acid, increased solubility in organic solvents.
  • Applications : Solvent in perfumes, intermediate in asymmetric synthesis.

Key Difference : 2,3-Diacetyloxybutanedioic acid replaces hydroxyls with acetyloxy groups, further reducing polarity and enhancing stability under acidic conditions compared to tartaric acid or its alkyl esters.

Functional Analogs

Diacetyl (2,3-Butanedione)

  • Structure : A diketone (O=C-CH₂-CH₂-C=O).
  • Properties : Volatile (boiling point 88°C), highly reactive, and associated with respiratory toxicity in occupational settings .
  • Applications : Butter flavoring in food, though its use is restricted due to safety concerns .

Physicochemical Properties

Property 2,3-Diacetyloxybutanedioic Acid Tartaric Acid Diethyl Tartrate Diacetyl
Molecular Weight (g/mol) ~236 (calculated) 150.09 206.19 86.09
Solubility Low in water, high in organics High in water Moderate in organics Miscible in organics
Functional Groups 2 acetyloxy, 2 carboxylic acids 2 hydroxyl, 2 acids 2 ethyl esters 2 ketones
Stability Hydrolysis-resistant Prone to oxidation Stable Volatile, reactive

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